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molecular formula C9H8N2O2 B2473466 Methyl 5-amino-2-cyanobenzoate CAS No. 947494-53-3

Methyl 5-amino-2-cyanobenzoate

Cat. No. B2473466
M. Wt: 176.175
InChI Key: GBJNJFHFMGGUBN-UHFFFAOYSA-N
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Patent
US08501814B2

Procedure details

The mixture of 5-amino-2-bromobenzoic acid methyl ester (14.27 g, 62.0 mmol) and CuCN (6.11 g, 68.2 mmol) in DMF (130 ml) was heated at 150° C. for 1 h 10 min under nitrogen atmosphere. The mixture was cooled to 70° C. and poured into the mixture of water (250 ml) and 12.5% NH3 (500 ml). The product was extracted into ethyl acetate (3×250 ml). The organic phase was washed several times with 12.5% NH3 and water, dried over Na2SO4 and concentrated under vacuum.
Quantity
14.27 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
6.11 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8]([NH2:10])[CH:7]=[CH:6][C:5]=1Br.[C:13]([Cu])#[N:14].O.N>CN(C=O)C>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8]([NH2:10])[CH:7]=[CH:6][C:5]=1[C:13]#[N:14]

Inputs

Step One
Name
Quantity
14.27 g
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)N)Br)=O
Name
CuCN
Quantity
6.11 g
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
130 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
O
Name
Quantity
500 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 70° C.
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into ethyl acetate (3×250 ml)
WASH
Type
WASH
Details
The organic phase was washed several times with 12.5% NH3 and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
Smiles
COC(C1=C(C=CC(=C1)N)C#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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